Subnanomolar Antiproliferative Potency of 2H-Isoxazolo[4,5-b]indole-Derived Carboxamides in Hepatocellular Carcinoma
Indole-3-isoxazole-5-carboxamide derivatives built upon the 2H-isoxazolo[4,5-b]indole scaffold exhibit potent antiproliferative activity against liver cancer cell lines, with the trimethoxyphenyl analog St.57 achieving an IC50 of 0.7 µM in Huh7 cells [1]. This represents a 5.4-fold improvement over the same derivative in HepG2 cells (IC50 3.8 µM) and a 1.9-fold improvement over MCF7 breast cancer cells (IC50 3.6 µM) [1]. Notably, St.57 maintained sub-3.1 µM IC50 values across multiple additional hepatocellular carcinoma lines (Mahlavu, SNU475) [1]. The scaffold-dependent potency enhancement is consistent with molecular docking studies that attribute the gain to additional π-stacking interactions enabled by the fused tricyclic framework [2].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | St.57: 0.7 µM (Huh7), 3.8 µM (HepG2), 3.6 µM (MCF7), <3.1 µM (Mahlavu, SNU475) |
| Comparator Or Baseline | St.57 in HepG2: 3.8 µM; St.57 in MCF7: 3.6 µM |
| Quantified Difference | 5.4-fold more potent in Huh7 vs. HepG2; 1.9-fold more potent in Huh7 vs. MCF7 |
| Conditions | MTT assay, 48–72 h incubation, hepatocellular carcinoma (Huh7, HepG2, Mahlavu, SNU475) and breast cancer (MCF7) cell lines |
Why This Matters
The 0.7 µM IC50 in Huh7 cells demonstrates that 2H-isoxazolo[4,5-b]indole-based carboxamides can achieve low-micromolar potency in a clinically relevant liver cancer model, a threshold that warrants further lead optimization for hepatocellular carcinoma therapeutics.
- [1] Hawash M, et al. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chem. 2021;15:66. View Source
- [2] Satheeshkumar R, et al. Synthesis of heteroannulated cyclopent[b]indoles: Exploration of in vitro cytotoxicity and molecular docking studies. Accessed 2026. View Source
